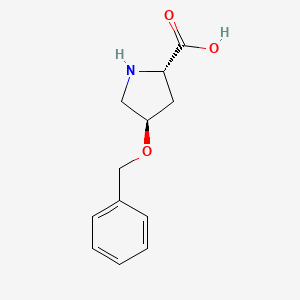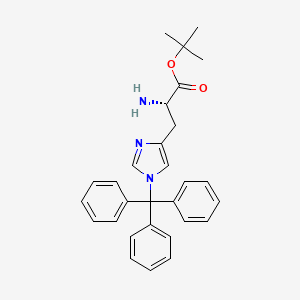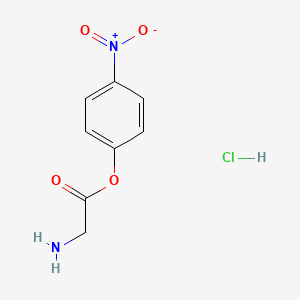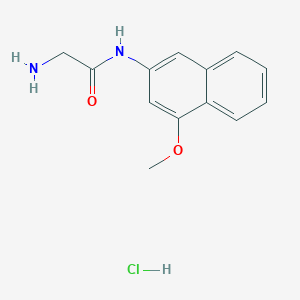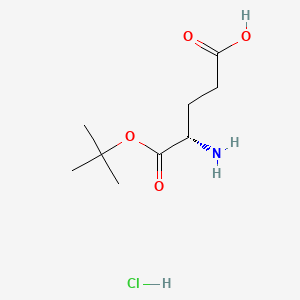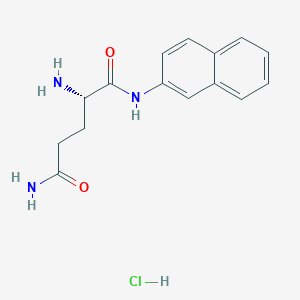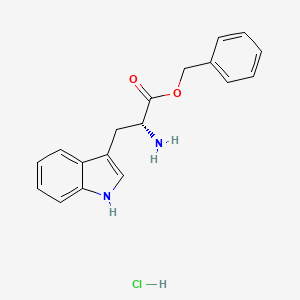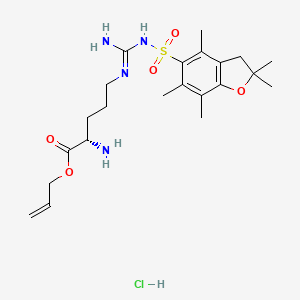
H-Arg(pbf)-oall hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Arg(pbf)-oall hcl” is a chemical compound with the molecular formula C23H39ClN4O5S . It is also known as tert-butyl 2-amino-5-[N’-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ylsulfonyl)carbamimidamido]pentanoate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several papers. For instance, a paper discusses the application of Fmoc-Arg/His/Tyr-OH couplings in solid-phase peptide synthesis through a minimal-protection/green chemistry strategy . Another paper discusses the Nα-methylation of arginine and its implications for cell-penetrating peptides .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and depend on the specific conditions and reagents used. A paper discusses replacing DMF in solid-phase peptide synthesis and how the composition of green binary solvent mixtures influences Fmoc-removal, peptide coupling, and common side-reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C23H39ClN4O5S . Its molecular weight is 477.02 g/mol . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination.
Wissenschaftliche Forschungsanwendungen
Advanced Manufacturing Techniques
One significant area of research is the exploration of polymer powder bed fusion additive manufacturing . This technology, part of a broader category known as additive manufacturing or 3D printing, involves using an infrared energy source to selectively fuse polymer powder particles layer-by-layer into a three-dimensional structure. This process enables the production of parts without the use of a mold, beneficial for prototyping and low-volume production. The research has focused on expanding the material portfolio beyond the traditionally used nylon-12, guided by the knowledge gained from polyamides in PBF, to include a wider range of polymers for manufacturing (Chatham, Long, & Williams, 2019).
Environmental and Material Science
Another highlighted area is the review of environmental occurrence, fate, and toxicity of novel brominated flame retardants (NBFRs) , which have been developed as replacements for legacy brominated flame retardants (BFRs) due to concerns over their environmental and health impacts. This research discusses the ubiquity of NBFRs in various environments, their potential for degradation, bioaccumulation, biomagnification, and their toxicological profiles, indicating the need for careful consideration of their environmental impacts (Xiong, Yan, Zhu, Qu, Shi, Liao, & Jiang, 2019).
Energy Storage and Conversion
Research on hard carbon anodes for alkali metal-ion batteries , including lithium-ion, sodium-ion, and potassium-ion batteries, represents a promising direction for energy storage technologies. Hard carbon (HC) is recognized for its outstanding electrochemical performance, making it a viable candidate for enhancing the efficiency and capacity of these batteries. This review discusses the challenges, opportunities, and future perspectives for HC anodes, aiming to illuminate the path toward the commercialization of sodium-ion batteries based on HC anodes (Zhao, Hu, Lai, Tao, Peng, Miao, Wang, Chou, Liu, & Dou, 2020).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
H-Arg(pbf)-oall hcl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The Pbf group protects the arginine residue from premature cleavage, ensuring that the peptide synthesis proceeds correctly. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and ionic interactions, which are essential for maintaining the structure and function of the synthesized peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play a critical role in transmitting signals within the cell. By affecting these pathways, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function. Additionally, the compound’s interactions with metabolic enzymes can impact cellular metabolism, influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Pbf group provides steric hindrance, preventing unwanted interactions and ensuring that the arginine residue is available for targeted reactions. The allyl ester group can be selectively removed under specific conditions, allowing for precise control over the compound’s activity. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Over time, the degradation of this compound can lead to a decrease in its efficacy and changes in its interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of optimizing dosage levels to achieve the desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to arginine metabolism. The compound interacts with enzymes such as arginases and nitric oxide synthases, which play a role in the conversion of arginine to other metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, this compound can influence the synthesis of polyamines, which are important for cell growth and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function, as they determine its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in peptide synthesis and metabolism. These localization patterns are essential for the compound’s role in cellular processes and its overall efficacy .
Eigenschaften
IUPAC Name |
prop-2-enyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWYKSQZNCFT-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
